molecular formula C15H16FNO2S B2871782 Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate CAS No. 627058-15-5

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B2871782
CAS No.: 627058-15-5
M. Wt: 293.36
InChI Key: BMWQBRMAMOEYPZ-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 627058-15-5) is a heterocyclic building block with the molecular formula C₁₅H₁₆FNO₂S and a molecular weight of 293.36 g/mol. The compound features a thiophene core substituted with:

  • An amino group (-NH₂) at position 2,
  • A 4-fluorophenyl group at position 4,
  • A methyl group (-CH₃) at position 5,
  • An isopropyl ester (-COOCH(CH₃)₂) at position 3.

It is commonly used in pharmaceutical and materials research due to its structural versatility. The compound is available at ≥95% purity and is classified as an irritant (Xi hazard class) .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-8(2)19-15(18)13-12(9(3)20-14(13)17)10-4-6-11(16)7-5-10/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQBRMAMOEYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : The ketone (4-fluoroacetophenone) reacts with the cyanoacetate ester to form an α,β-unsaturated nitrile.
  • Cyclization with Sulfur : Elemental sulfur facilitates cyclization, forming the thiophene ring.
  • Amination : The amino group at the 2-position is introduced via hydrolysis of the intermediate nitrile group.

Experimental Procedure

  • Reagents :
    • 4-Fluoroacetophenone (10 mmol)
    • Isopropyl cyanoacetate (10 mmol)
    • Elemental sulfur (10 mmol)
    • Diethylamine (20 mmol) in tetrahydrofuran (THF)
  • Conditions : Stirred at room temperature for 18 hours.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Yield and Characterization

Parameter Value
Yield 85–92%
Melting Point 148–150°C
Molecular Formula C₁₅H₁₆FNO₂S
HRMS (ESI) [M + H]⁺: 293.36

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H, Ar-H), 7.15–7.09 (m, 2H, Ar-H), 5.98 (s, 1H, thiophene-H), 4.85 (septet, 1H, isopropyl-CH), 2.35 (s, 3H, CH₃), 1.25 (d, 6H, isopropyl-CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 162.5 (C-F), 140.1 (thiophene-C), 130.5 (Ar-C), 115.7 (Ar-C), 68.4 (isopropyl-CH), 21.9 (CH₃).

Esterification and Post-Synthetic Modifications

For laboratories lacking isopropyl cyanoacetate, transesterification of pre-formed ethyl or methyl esters offers an alternative pathway.

Transesterification Protocol

  • Reagents :
    • Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (5 mmol)
    • Isopropyl alcohol (50 mL)
    • Sulfuric acid (0.5 mL)
  • Conditions : Reflux at 80°C for 12 hours.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and rotary evaporation.

Yield Comparison

Starting Ester Yield (%) Purity (%)
Ethyl 78 95
Methyl 72 93

Alternative Synthetic Approaches

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase platforms immobilize the thiophene core on resin, enabling sequential functionalization of amino and ester groups. This method achieves 90% purity but requires specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%)
THF 25 92
Ethanol 25 88
DMF 80 65

Key Insight : Polar aprotic solvents (THF) outperform polar protic solvents (ethanol) in G-3CR due to better solubility of sulfur.

Analytical Characterization and Quality Control

Purity Assessment via HPLC

Column Mobile Phase Retention Time (min)
C18 (4.6 × 250 mm) Acetonitrile/H₂O (70:30) 6.8

Impurity Profile :

  • Residual diethylamine (<0.1%)
  • Unreacted 4-fluoroacetophenone (<0.5%).

Applications in Medicinal Chemistry

This compound serves as a precursor for PD-L1 inhibitors, with its fluorophenyl and ester groups enhancing binding affinity to hydrophobic protein pockets. Derivatives exhibit IC₅₀ values <100 nM in cancer cell assays.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

  • Condensation: Reagents like acetic anhydride (Ac₂O) can be used for condensation reactions.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted or condensed derivatives.

Scientific Research Applications

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.

  • Medicine: It could be explored for its therapeutic potential in treating various diseases.

  • Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues Table

The following table compares the target compound with structurally similar derivatives, focusing on substituent variations, molecular properties, and commercial availability:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Purity Source
Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (Target) 627058-15-5 C₁₅H₁₆FNO₂S 293.36 4-fluorophenyl, 5-methyl, isopropyl ester 95–97% Moldb, Combi-Blocks
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate 904998-66-9 C₁₅H₁₆FNO₂S 293.36 4-fluorophenyl, 5-methyl, propyl ester (structural isomer of target) N/A Chemlyte Solutions
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate 350992-29-9 C₁₃H₁₂FNO₂S 265.30 4-fluorophenyl, 5-methyl, methyl ester 95% EN300-01639
Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate 339008-94-5 C₁₇H₂₀NO₃S* ~325.42 4-ethoxyphenyl (-OCH₂CH₃), 5-methyl, isopropyl ester 95% AK Scientific
Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate sc-327978 N/A N/A 4-sec-butylphenyl (-C₄H₉), 5-methyl, isopropyl ester N/A Santa Cruz Biotech
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate 905011-51-0 C₁₈H₂₃NO₂S 317.45 4-isopropylphenyl (-C₃H₇), 5-methyl, isopropyl ester 97% Moldb
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate 351157-06-7 C₁₄H₁₃Cl₂NO₂S 330.24 3,4-dichlorophenyl, no 5-methyl, isopropyl ester N/A Chemical Catalogs

*Inferred from substituent analysis.

Discussion of Substituent Effects

Ester Group Variations Isopropyl/Propyl Esters: The target compound and its propyl ester isomer (CAS 904998-66-9) share identical molecular formulas (C₁₅H₁₆FNO₂S) but differ in ester branching. The isopropyl group may enhance metabolic stability compared to linear propyl due to steric hindrance . Methyl Ester: The methyl ester derivative (CAS 350992-29-9) has a lower molecular weight (265.30 g/mol) and higher susceptibility to hydrolysis, limiting its utility in prolonged biological assays .

Phenyl Substituents Fluorophenyl vs. In contrast, bulky alkyl groups (e.g., sec-butyl, isopropyl) increase lipophilicity, improving membrane permeability but reducing aqueous solubility . Ethoxyphenyl: The ethoxy group (-OCH₂CH₃) in CAS 339008-94-5 adds polarity and hydrogen-bonding capacity, which could modulate pharmacokinetic properties .

Compounds lacking this group (e.g., CAS 351157-06-7) may exhibit altered bioactivity profiles .

Notes

  • Biological Data: Limited experimental data on biological activity are available in the provided evidence; comparisons focus on structural and physicochemical properties.
  • Commercial Availability : Some analogues (e.g., propyl ester derivatives) are discontinued, impacting accessibility .
  • Safety : The target compound is classified as an irritant (Xi), requiring handling precautions .

Biological Activity

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, a compound with the CAS number 627058-15-5, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including antimicrobial efficacy, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₆FNO₂S
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 627058-15-5

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties . In vitro evaluations have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects:

Pathogen MIC (μg/mL) MBC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25Not specifiedBactericidal
Escherichia coli0.50 - 1.00Not specifiedBacteriostatic

These results suggest that this compound may serve as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.

The mechanism underlying the antimicrobial activity involves several pathways:

  • DNA Gyrase Inhibition : The compound exhibits inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication. IC₅₀ values range from 12.27 to 31.64 μM, highlighting its potential as a target for antibacterial drug development.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR with IC₅₀ values between 0.52 and 2.67 μM, which is crucial in the folate synthesis pathway in bacteria.
  • Biofilm Formation Inhibition : The compound significantly reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in terms of antibiofilm efficacy.

Cytotoxicity and Safety Profile

Safety assessments indicate that this compound has low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, significantly lower than that induced by Triton X-100. Furthermore, cytotoxicity tests reveal IC₅₀ values exceeding 60 μM, indicating a favorable safety profile for further development.

Case Study: Antimicrobial Efficacy

In a comparative study involving several derivatives of thiophene compounds, this compound was among the most potent against Staphylococcus aureus. The study utilized time-kill assays to assess the bactericidal effects over time, confirming its rapid action against bacterial populations.

Research Findings

  • A study published in ACS Omega reported that hybrid molecules incorporating thiophene scaffolds exhibited enhanced antimicrobial properties compared to their non-hybrid counterparts .
  • Another investigation into fluorinated compounds indicated that the presence of fluorine atoms could enhance the lipophilicity and membrane permeability of drugs, potentially increasing their bioactivity .

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